Ethyl 3-methylpiperidine-4-carboxylate hydrochloride
Description
Ethyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS: 1159822-87-3) is a piperidine derivative with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol. It is typically stored at room temperature and is classified as a "Protein Degrader Building Block," indicating its utility in medicinal chemistry and drug discovery . The compound has demonstrated activity as a modulator of sphingosine-1-phosphate (S1P) receptors, which are critical targets in autoimmune and inflammatory diseases .
Properties
IUPAC Name |
ethyl 3-methylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-5-10-6-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVGFZFOOYRFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679982 | |
| Record name | Ethyl 3-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-87-3 | |
| Record name | Ethyl 3-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The synthesis of Ethyl 3-methylpiperidine-4-carboxylate hydrochloride typically starts from a substituted pyridine or picoline derivative, followed by oxidation to an oxynitride intermediate, catalytic hydrogenation to the piperidine ring, and finally conversion into the hydrochloride salt. The key steps include:
Detailed Preparation Steps
Oxidation to 4-picoline-2-carboxylic acid ethyl ester oxynitride
- Starting material: 4-picoline-2-carboxylic acid ethyl ester
- Catalyst: Phospho-molybdic acid
- Oxidant: Hydrogen peroxide (30%)
- Solvent: Purified water
- Conditions: Reaction mixture warmed to 70-80 °C for 4-8 hours
- Post-reaction: pH adjusted to ~9 with sodium carbonate, extracted with dichloromethane, dried over magnesium sulfate, concentrated, and recrystallized from petrol ether/ethyl acetate
- Yield: Approximately 92%
This oxidation step converts the pyridine ring into an oxynitride intermediate essential for subsequent reduction.
Catalytic Reduction to Ethyl 3-methylpiperidine-4-carboxylate
- Starting material: 4-picoline-2-carboxylic acid ethyl ester oxynitride
- Catalyst: 10% Palladium on charcoal
- Reducing agent: Anhydrous formic acid amine (formamide)
- Solvent: Methanol or ethanol
- Conditions: Normal atmospheric pressure, temperature 30-50 °C, reaction time 4-20 hours depending on scale
- Post-reaction: Catalyst filtered off, filtrate concentrated, extracted with ethyl acetate and water, organic phase acidified to pH 1 with concentrated hydrochloric acid, concentrated to obtain solid
- Purification: Recrystallization from ethanol/ethyl acetate
- Yield: 78-79%
This step involves transfer hydrogenation where formic acid amine acts as a hydrogen donor, converting the oxynitride to the saturated piperidine ring with the methyl substituent at the 3-position.
Formation of Hydrochloride Salt
- After isolation of the ethyl 3-methylpiperidine-4-carboxylate, the free base is treated with hydrochloric acid (typically 1.5 equivalents) to form the hydrochloride salt.
- The salt is isolated as a dry white solid after recrystallization.
- This salt form improves stability and handling properties for further pharmaceutical applications.
Reaction Parameters and Optimization
| Step | Parameter | Range/Value | Notes |
|---|---|---|---|
| Oxidation | Temperature | 70-80 °C | Controlled warming to ensure complete oxidation |
| Reaction time | 4-8 hours | Monitored by TLC for completion | |
| pH adjustment | ~9 (alkaline) | Sodium carbonate used for neutralization | |
| Reduction (Hydrogenation) | Catalyst loading (Pd/C) | 0.8-1.2 weight ratio to substrate | Ensures efficient hydrogenation |
| Reducing agent (formic acid amine) molar ratio | 8-12 mol per mol substrate | Excess to drive reaction to completion | |
| Temperature | 30-50 °C | Mild heating to facilitate transfer hydrogenation | |
| Reaction time | 4-20 hours | Longer times for larger scale or lower temperatures | |
| Salt formation | HCl equivalents | ~1.5 equivalents | Stoichiometric acidification |
Analytical and Purity Considerations
- TLC (Thin Layer Chromatography): Used to monitor the completion of oxidation and reduction steps.
- Recrystallization: Essential for purity, typically performed from ethanol/ethyl acetate mixtures.
- Yield: High yields (78-92%) reported for key steps, indicating efficient processes.
- Physical form: Final product is a white crystalline hydrochloride salt, stable and suitable for pharmaceutical use.
Comparative Notes on Alternative Methods
- Transfer hydrogenation using formaldehyde and palladium catalysts under ambient pressure is an alternative route for methylation and reduction of piperidine derivatives but is more commonly applied to 1-methylpiperidine derivatives rather than the 3-methyl isomer.
- Use of thionyl chloride and amines for further derivatization of piperidine carboxylic acids is documented but beyond the scope of the pure ester hydrochloride preparation.
Summary Table of Preparation Method
| Step No. | Process Stage | Reagents/Catalysts | Conditions | Yield (%) | Product Form |
|---|---|---|---|---|---|
| 1 | Oxidation of 4-picoline ester | H2O2, phospho-molybdic acid, Na2CO3 | 70-80 °C, 4-8 h, pH ~9 | ~92 | 4-picoline-2-carboxylic acid ethyl ester oxynitride |
| 2 | Catalytic reduction (transfer hydrogenation) | Pd/C (10%), anhydrous formic acid amine, MeOH | 30-50 °C, 4-20 h, atmospheric pressure | 78-79 | Ethyl 3-methylpiperidine-4-carboxylate (free base) |
| 3 | Hydrochloride salt formation | Concentrated HCl (1.5 eq) | Room temperature, recrystallization | Quantitative | This compound (white solid) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .
Scientific Research Applications
Chemical Synthesis
Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives through several chemical reactions:
- Oxidation : The compound can be oxidized to form N-oxides using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Reduction : It can undergo reduction to produce different piperidine derivatives, often employing catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
- Substitution Reactions : Nucleophilic substitution can introduce various functional groups into the piperidine ring using alkyl halides or acyl chlorides under basic or acidic conditions .
These reactions enable chemists to access a wide range of structurally diverse compounds that can be further explored for medicinal or industrial significance.
Pharmaceutical Development
In the pharmaceutical industry, this compound serves as a crucial building block in drug discovery and development. Its derivatives have been studied for potential pharmacological activities, particularly in relation to:
- Analgesic Properties : Similar to other piperidine derivatives, it may exhibit pain-relieving effects and has been investigated for its interactions with various biological targets, including enzymes and receptors.
- Mechanism of Action : The compound interacts with specific molecular targets, influencing enzyme activity and receptor binding, which can lead to diverse biological effects. Understanding these interactions is essential for elucidating its therapeutic potential .
Biological Research
The compound's unique structural features make it valuable in biological research. It has been employed in studies aimed at understanding enzyme interactions and receptor dynamics. Its ability to bind to specific receptors can alter their activity, providing insights into cellular mechanisms and pathways involved in various diseases .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Study on Enzyme Inhibition : Research demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Receptor Binding Studies : Investigations into its binding affinities revealed that the compound could modulate receptor activity, indicating its potential as a lead compound for developing new therapeutics targeting specific receptors.
Mechanism of Action
The mechanism of action of ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 4-piperidone-3-carboxylate Hydrochloride (CAS: 4644-61-5)
- Structure : Features a ketone group at the 4-position of the piperidine ring, differentiating it from the methyl-substituted analog.
- Physical Properties : Molecular weight 207.66 g/mol , melting point 172–175°C , and higher crystallinity due to the ketone group .
- Synthesis : Prepared via oxime formation (using O-methylhydroxylamine hydrochloride) followed by hydrogenation with Raney nickel, yielding diastereomeric mixtures .
- Applications : Used in the synthesis of decahydro-1,6-naphthyridine derivatives, which are explored for bioactive molecule development .
Ethyl 4-methylpiperidine-4-carboxylate Hydrochloride (CAS: 225240-71-1)
- Structure : Contains a methyl group at the 4-position instead of the 3-position.
- Safety Profile : Shares similar hazard statements (H302, H315, H319) with Ethyl 3-methylpiperidine-4-carboxylate hydrochloride, emphasizing the need for respiratory and skin protection .
- Regulatory Status : Listed under international chemical inventories, ensuring compliance in industrial applications .
Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride (CAS: 1779974-06-9)
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS: 52763-21-0)
- Structure : Features a benzyl group at the 1-position and a ketone at the 4-position.
Structural and Functional Analysis
Key Structural Differences
Biological Activity
Ethyl 3-methylpiperidine-4-carboxylate hydrochloride, a compound characterized by its piperidine ring and ethyl ester, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈ClNO₂. Its structure features a piperidine ring substituted with an ethyl ester and a methyl group, which contributes to its unique biological profile.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Enzyme Inhibition : The compound acts as an inhibitor in various enzyme-substrate interactions, influencing metabolic pathways.
- Receptor Binding : It serves as a ligand in receptor binding studies, showing potential in modulating receptor activity.
The mechanism of action involves the compound's interaction with specific molecular targets. It can function as either an inhibitor or an activator, impacting various biochemical pathways. This dual role is significant for its applications in drug development.
Case Studies
- Study on Enzyme Interaction :
-
Synthesis and Biological Evaluation :
- In another study, researchers synthesized various derivatives of the compound to evaluate their biological activity. The results indicated that modifications to the piperidine ring significantly affected the inhibitory potency against target enzymes. For instance, the introduction of larger alkyl groups led to decreased activity due to steric hindrance .
Comparative Analysis
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-methylpiperidine-4-carboxylate | Piperidine ring with ethyl ester | Notable for enzyme inhibition |
| N-Methylpiperidine | Lacks carboxylic functionality | More basic due to absence of acidic group |
| Piperidine-4-carboxylic acid | Contains only one methyl group | More polar and less lipophilic |
This table illustrates how this compound's unique structural features contribute to its distinct biological activities compared to similar compounds.
Summary of Key Findings
- Biological Activity : The compound exhibits significant enzyme inhibition and receptor binding capabilities.
- Mechanisms : It interacts with specific molecular targets, modulating their activity.
- Research Applications : Utilized in various studies for its potential therapeutic applications in immunology and metabolic disorders.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-methylpiperidine-4-carboxylate hydrochloride?
The compound is typically synthesized via esterification and subsequent hydrochloride salt formation. A common approach involves reacting 3-methylpiperidine-4-carboxylic acid with ethanol under acidic conditions (e.g., HCl gas or thionyl chloride) to form the ethyl ester. Purification is achieved through recrystallization from ethanol or acetone, as described for structurally similar piperidine derivatives . Yield optimization may require controlled temperature (0–5°C) during esterification to minimize side reactions.
Q. How is the purity of this compound determined in research settings?
Purity is assessed using HPLC (≥95% purity threshold) with UV detection at 210–220 nm, as validated for related piperidine carboxylates . Complementary characterization includes:
- 1H/13C NMR : Peaks corresponding to the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2), piperidine ring protons (δ ~2.5–3.5 ppm), and hydrochloride salt (broad NH+ signal).
- Melting Point : Consistency with literature values (e.g., 172–175°C for analogous compounds) .
Q. What safety precautions are necessary when handling this compound?
Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Storage at –20°C in airtight containers to prevent hygroscopic degradation .
- Neutralization of waste with bicarbonate before disposal, adhering to local regulations .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., H2SO4, p-toluenesulfonic acid) to enhance esterification efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to ethanol.
- Salt Formation Control : Slow addition of HCl gas during salt precipitation to avoid clumping and ensure crystalline purity .
Q. How to resolve discrepancies in spectral data during structural confirmation?
Discrepancies in NMR or IR spectra can arise from residual solvents, stereoisomerism, or hydrate formation. Mitigation steps:
Q. What role does stereochemistry play in the compound’s biological activity?
While direct data on this compound is limited, studies on analogous piperidine derivatives suggest:
- Cis vs. Trans Isomers : Cis-configurations often exhibit enhanced receptor binding due to spatial alignment of functional groups.
- Salt Form Impact : Hydrochloride salts improve solubility and bioavailability, critical for in vitro assays .
- Docking Studies : Computational modeling (e.g., AutoDock) can predict interactions with targets like ion channels or enzymes .
Methodological Notes
- Contradictions in Evidence : Safety data sheets vary in hazard classification (e.g., some list no hazards , while others recommend stringent PPE ). Always conduct a site-specific risk assessment.
- Data Gaps : Biological activity data for this specific compound is sparse; extrapolate from structurally related analogs (e.g., dabigatran derivatives or piperidine-based pharmaceuticals ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
